molecular formula C16H15N3OS B266925 N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

Número de catálogo B266925
Peso molecular: 297.4 g/mol
Clave InChI: QKIRCRNCXLMUPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine, also known as PBTZ169, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new anti-tuberculosis drug.

Mecanismo De Acción

The exact mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is not yet fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. Specifically, this compound has been shown to inhibit the activity of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. In addition, this compound has been found to inhibit the activity of the enzyme MmpL3, which is involved in the transport of mycolic acids, another important component of the mycobacterial cell wall.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile in both in vitro and in vivo studies. It is also relatively stable in biological fluids, which suggests that it has the potential to be used as an oral drug. In addition, this compound has been found to have good pharmacokinetic properties, with a half-life of approximately 6 hours in mice.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is its potential as a new anti-tuberculosis drug. Its ability to target both drug-sensitive and drug-resistant strains of M. tuberculosis, as well as its synergistic effect with other anti-TB drugs, makes it a promising candidate for combination therapy. However, one of the limitations of this compound is its relatively low potency compared to other anti-TB drugs. This means that higher doses may be required to achieve therapeutic efficacy, which could increase the risk of toxicity.

Direcciones Futuras

There are several future directions for research on N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent analogs. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential anti-TB drug.

Métodos De Síntesis

The synthesis of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 2-aminobenzyl alcohol to produce 2-(3-nitrophenyl)pyridin-3-ylmethanol. This intermediate is then reacted with 2-thienylmethylamine in the presence of a reducing agent to yield this compound. The overall yield of this process is approximately 20%, and the purity of the final product can be improved through recrystallization.

Aplicaciones Científicas De Investigación

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has shown promising results in preclinical studies as a potential anti-tuberculosis drug. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (TB). In addition, this compound has been shown to have a synergistic effect when used in combination with other anti-TB drugs, such as isoniazid and rifampicin. This suggests that this compound has the potential to be used as part of a combination therapy for TB.

Propiedades

Fórmula molecular

C16H15N3OS

Peso molecular

297.4 g/mol

Nombre IUPAC

1-(3-pyrimidin-2-yloxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C16H15N3OS/c1-4-13(11-17-12-15-6-2-9-21-15)10-14(5-1)20-16-18-7-3-8-19-16/h1-10,17H,11-12H2

Clave InChI

QKIRCRNCXLMUPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3

SMILES canónico

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.